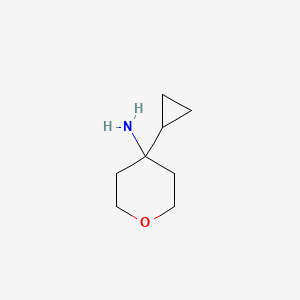
4-Cyclopropyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyloxan-4-amine is an organic compound with the molecular formula C₇H₁₃NO It is characterized by a cyclopropyl group attached to an oxane ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyloxan-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with an oxane derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction parameters and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products: The major products formed from these reactions include oximes, nitriles, secondary amines, and substituted cyclopropyl derivatives.
Scientific Research Applications
4-Cyclopropyloxan-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of novel compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyloxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The cyclopropyl group may also interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the oxane ring.
Oxan-4-amine: Contains the oxane ring with an amine group but lacks the cyclopropyl substitution.
Uniqueness: 4-Cyclopropyloxan-4-amine is unique due to the combination of the cyclopropyl group and the oxane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications that similar compounds may not fulfill.
Biological Activity
4-Cyclopropyloxan-4-amine is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to an oxanamine structure. Its molecular formula is C7H13N with a molecular weight of approximately 113.19 g/mol. The compound's unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines such as breast and lung cancer. The compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is believed to inhibit certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. Further studies are required to elucidate the precise molecular targets and pathways affected by this compound.
Case Studies
- Study on Antimicrobial Activity : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the cyclopropyl group significantly enhanced antimicrobial potency, suggesting avenues for further development.
- Anticancer Research : Another investigation focused on the anticancer effects of this compound on MDA-MB-231 breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-cyclopropyloxan-4-amine |
InChI |
InChI=1S/C8H15NO/c9-8(7-1-2-7)3-5-10-6-4-8/h7H,1-6,9H2 |
InChI Key |
KAZBZSJVGLDZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CCOCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















